molecular formula C22H25N3O3 B5549404 1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone

1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone

Cat. No. B5549404
M. Wt: 379.5 g/mol
InChI Key: KKDBFMRGVZGNNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone" involves complex chemical processes, including the Biginelli reaction for the creation of dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds are synthesized via a one-pot method involving enaminones, urea, and different substituted benzaldehydes, yielding good to excellent yields through efficient methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

The molecular structure of compounds within this family, particularly those containing morpholine and piperazine moieties, has been elucidated using techniques like single crystal X-ray crystallography. These analyses reveal complex three-dimensional arrangements contributing to their reactivity and interactions with biological molecules. For instance, the structural determination of similar compounds has helped understand their bonding configurations and stereochemistry (Aydın, Şüküroğlu, Akkurt, & Büyükgüngör, 2011).

Chemical Reactions and Properties

The chemical reactions involving "1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone" and its analogs can lead to a variety of products, depending on the reactants and conditions employed. These reactions are crucial for modifying the compound's structure to enhance or reduce its activity, increase its stability, or alter its physical and chemical properties for specific applications. Studies have demonstrated the utility of these compounds in generating potent inhibitors through modifications at the benzamide moiety (Sugimoto et al., 1990).

Scientific Research Applications

Synthesis and Structural Characterization

A One-Pot Biginelli Synthesis of Dihydropyrimidinone Derivatives : The compound has been involved in the synthesis of dihydropyrimidinone derivatives via a one-pot Biginelli reaction. This process demonstrates the compound's role in producing a variety of structurally complex molecules with potential pharmacological activities. The synthesis is noteworthy for its efficiency and the high yield of the desired products, highlighting the compound's utility in synthetic organic chemistry (M. A. Bhat et al., 2018).

Antimicrobial and Antiproliferative Activities

Antimicrobial Activities of Triazole Derivatives : Research has shown that derivatives of the compound exhibit antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives, through reactions involving the compound, has led to molecules with good to moderate activities against various microorganisms. This suggests the compound's derivatives could be explored further for potential antimicrobial drug development (H. Bektaş et al., 2010).

In Vitro Antiproliferative Activity : A class of Mannich bases derived from the compound has been studied for their antiproliferative activities against several cancer cell lines, including leukemia and breast cancer. The study underscores the compound's significance in developing potential anticancer therapies by providing a foundation for further investigation into its derivatives' biological activities (A. Nowicka et al., 2015).

Enzyme Inhibition and Biochemical Studies

Anti-Acetylcholinesterase Activity : The compound has been utilized in the synthesis of piperidine derivatives, evaluated for their anti-acetylcholinesterase activity. This research is crucial for developing new therapeutic agents for conditions such as Alzheimer's disease, where acetylcholinesterase inhibitors can play a significant role in managing symptoms (H. Sugimoto et al., 1990).

properties

IUPAC Name

1-(4-methylphenyl)-4-(2-morpholin-4-ylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-17-6-8-18(9-7-17)25-11-10-24(16-21(25)26)22(27)19-4-2-3-5-20(19)23-12-14-28-15-13-23/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBFMRGVZGNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=CC=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone

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